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molecular formula C7H6ClN3 B1367480 8-Chloro-2-methylimidazo[1,2-a]pyrazine CAS No. 85333-43-3

8-Chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No. B1367480
M. Wt: 167.59 g/mol
InChI Key: ZZPUXAQVYFAAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362018B2

Procedure details

To a solution of 8-Chloro-2-methyl-imidazo[1,2-a]pyrazine (0.7 g, 4.18 mmol) in DCM (20 ml) is added N-bromosuccinimide (0.74 g, 4.18 mmol) and the reaction stirred at room temperature for 2 h. After this time the solution is washed with saturated aqueous solution of Na2CO3 (2×20 ml), dried (MgSO4), filtered and concentrated in vacuo to give 3-bromo-8-chloro-2-methyl-imidazo[1,2-a]pyrazine (0.771 g, 75%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([CH:8]=[C:9]([CH3:11])[N:10]=2)[CH:5]=[CH:6][N:7]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)Cl>[Br:12][C:8]1[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]2=[N:10][C:9]=1[CH3:11]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C=C(N2)C
Name
Quantity
0.74 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After this time the solution is washed with saturated aqueous solution of Na2CO3 (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(N=C2N1C=CN=C2Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.771 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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